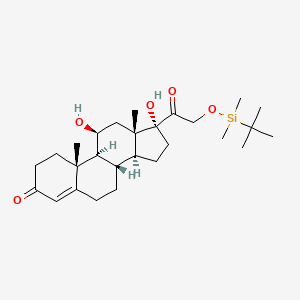
17-O-tert-Butyldimethylsilyl-11-hydrocortisone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-O-tert-Butyldimethylsilyl-11-hydrocortisone is a synthetic derivative of hydrocortisone, a glucocorticoid hormone produced by the adrenal cortex. This compound is often used as an intermediate in the synthesis of other corticosteroids and related compounds . It is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group at the 17-O position, which enhances its stability and facilitates its use in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-O-tert-Butyldimethylsilyl-11-hydrocortisone typically involves the protection of the hydroxyl group at the 17-O position of hydrocortisone using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine . The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF) under inert conditions to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product . Quality control measures, including chromatography and spectroscopy, are employed to monitor the progress of the reaction and the quality of the product .
Chemical Reactions Analysis
Types of Reactions
17-O-tert-Butyldimethylsilyl-11-hydrocortisone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like tetrabutylammonium fluoride (TBAF) to remove the TBDMS group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 11-keto derivatives, while reduction can produce 11-hydroxy derivatives .
Scientific Research Applications
17-O-tert-Butyldimethylsilyl-11-hydrocortisone has several scientific research applications:
Mechanism of Action
The mechanism of action of 17-O-tert-Butyldimethylsilyl-11-hydrocortisone involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound modulates the expression of specific genes involved in the inflammatory response, immune function, and metabolism . The TBDMS group enhances the stability of the compound, allowing for more controlled and prolonged effects .
Comparison with Similar Compounds
Similar Compounds
Hydrocortisone: The parent compound, widely used in medicine for its anti-inflammatory and immunosuppressive properties.
Prednisolone: Another corticosteroid with similar applications but different pharmacokinetic properties.
Dexamethasone: A more potent corticosteroid with a longer duration of action.
Uniqueness
17-O-tert-Butyldimethylsilyl-11-hydrocortisone is unique due to the presence of the TBDMS protecting group, which enhances its stability and facilitates its use in various synthetic and research applications . This makes it a valuable intermediate in the synthesis of other corticosteroids and related compounds .
Properties
Molecular Formula |
C27H44O5Si |
|---|---|
Molecular Weight |
476.7 g/mol |
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17R)-17-[2-[tert-butyl(dimethyl)silyl]oxyacetyl]-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H44O5Si/c1-24(2,3)33(6,7)32-16-22(30)27(31)13-11-20-19-9-8-17-14-18(28)10-12-25(17,4)23(19)21(29)15-26(20,27)5/h14,19-21,23,29,31H,8-13,15-16H2,1-7H3/t19-,20-,21-,23+,25-,26-,27-/m0/s1 |
InChI Key |
SATPXNWCXPQIRE-KJKDQFDUSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO[Si](C)(C)C(C)(C)C)O)C)O |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO[Si](C)(C)C(C)(C)C)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















